2,3,4,6,7,8-Hexabromodibenzofuran

Description

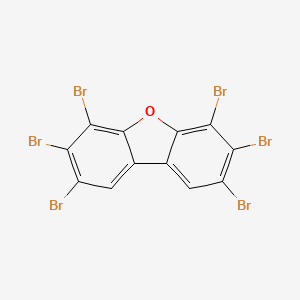

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPDCOZDNSVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936607 | |

| Record name | 2,3,4,6,7,8-Hexabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161880-50-8 | |

| Record name | Dibenzofuran, 2,3,4,6,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7,8-Hexabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Global Distribution of 2,3,4,6,7,8 Hexabromodibenzofuran and Polybrominated Dibenzofurans

Spatial and Temporal Distribution Patterns in Environmental Matrices

The distribution of PBDFs, including 2,3,4,6,7,8-Hexabromodibenzofuran, is widespread across various environmental media, with concentrations varying based on proximity to sources and environmental transport pathways.

Atmospheric Transport and Deposition (Air, Dust)

PBDFs are semi-volatile compounds, which allows them to be transported over long distances in the atmosphere. They can exist in the vapor phase or be adsorbed onto airborne particulate matter. envirocomp.com Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant pathway for the entry of these compounds into terrestrial and aquatic ecosystems. acs.orgresearchgate.net

House dust is a notable reservoir for PBDFs, with concentrations often being significantly higher than in outdoor environments. nih.gov This is attributed to the shedding and degradation of consumer products within homes and workplaces that contain brominated flame retardants.

A study on the deposition of similar persistent organic pollutants (POPs) in remote mountain regions found that total congener site-averaged fluxes of polybrominated diphenyl ethers (PBDEs), precursors to PBDFs, ranged from 100 ng/m² per month in the Alps to 190 ng/m² per month in the Tatras. researchgate.net This highlights the potential for atmospheric deposition of related brominated compounds in areas far from direct sources.

Aquatic Systems (Water, Sediment, Wastewater, Sludge)

PBDFs enter aquatic systems through atmospheric deposition, runoff from contaminated land, and discharges from wastewater treatment plants. acs.org Due to their hydrophobic nature, these compounds tend to partition from the water column and accumulate in sediments.

Studies on related compounds like polychlorinated dibenzofurans (PCDFs) and PBDEs show significant accumulation in sediments. For instance, in China, sediments have been found to contain moderate to high levels of PBDEs, with BDE-209 being the dominant congener. researchgate.net Wastewater treatment plants can be significant point sources of these contaminants to aquatic environments, with sewage sludge often containing elevated concentrations. nih.gov

Terrestrial Environments (Soil, Vegetation)

Soil acts as a long-term sink for PBDFs deposited from the atmosphere. acs.org The concentration of these compounds in soil can provide a historical record of atmospheric deposition. acs.org Vegetation can accumulate PBDFs through atmospheric deposition onto foliar surfaces and uptake from contaminated soil. researchgate.net The congener profile in vegetation, particularly in aerial parts, often reflects the composition of these compounds in the atmosphere. researchgate.net

For example, a study of archived pasture samples in the United Kingdom showed that the congener profile of PBDEs in grass broadly mirrored that of the air. researchgate.net This indicates that for some POPs, there is little difference in the transfer efficiency of different congeners from the atmosphere to pasture. researchgate.net

Congener Profiles and Isomer Abundance in Various Environmental Compartments

The congener profiles of PBDFs in the environment are complex and vary depending on the source and the environmental matrix. The relative abundance of specific isomers, such as this compound, can provide insights into the original BFR formulations and the transformation processes that have occurred.

In a study of Baltic ringed seals, 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) was found to be a significant contributor to the total PBDD/F concentration, averaging 61% of the sum of PBDD/Fs. nih.gov This indicates that specific congeners can dominate in biological samples. The congener patterns in environmental samples often differ significantly from those in the commercial technical mixtures, suggesting that environmental processes like degradation and differential transport alter the original profiles. nih.gov

Concentrations of Selected PBDF Congeners in Environmental Samples

This table provides a summary of reported concentrations of various PBDF congeners in different environmental matrices. Note that data for this compound is often limited and may be part of a total hexabromodibenzofuran measurement.

| Environmental Matrix | PBDF Congener | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Baltic Ringed Seal (lipid weight) | ∑PBDD/Fs | 0.5–52.3 pg/g | Baltic Sea | nih.gov |

| Baltic Ringed Seal (lipid weight) | 1,2,3,4,6,7,8-HpBDF | Contributed on average 61% to ∑PBDD/Fs | Baltic Sea | nih.gov |

| Municipal Solid Waste Incinerator Flue Gas | PBDEs (precursors) | 26.1–109 ng/Nm³ | Not Specified | nih.gov |

| Municipal Solid Waste Incinerator Bottom Ash | PBDD/Fs | 8.11–52.2 pg TEQ/g | Not Specified | nih.gov |

Long-Range Environmental Transport Evidences and Mechanisms

The presence of PBDFs in remote environments, such as the Arctic and high-altitude mountain regions, provides strong evidence for their long-range environmental transport. nih.govresearchgate.net The primary mechanism for this transport is atmospheric movement, where these semi-volatile compounds can travel for thousands of kilometers before being deposited. envirocomp.com

The "cold-trap" effect is a key phenomenon in the global distribution of POPs like PBDFs. researchgate.net This process involves the volatilization of these compounds in warmer regions, atmospheric transport to colder regions, and subsequent condensation and deposition. This leads to the accumulation of these contaminants in polar and high-altitude ecosystems.

Studies on related POPs have demonstrated this phenomenon. For example, research on PCBs and PBDEs in remote lakes in Central Mexico showed that the predominance of lower-brominated and lower-chlorinated congeners was indicative of long-range atmospheric transport. nih.gov

Regional and Global Inventories of PBDF Emissions

Developing comprehensive regional and global inventories of PBDF emissions is challenging due to their unintentional formation. iaeg.com Emissions are often estimated based on the production and use volumes of BFRs, particularly commercial polybrominated diphenyl ether (PBDE) mixtures. iaeg.comacs.org

Key sources of PBDF emissions include:

Industrial Processes: Manufacturing of BFRs and products containing them. iaeg.com

Waste Incineration: Combustion of municipal and industrial waste containing brominated materials. nih.gov

E-waste Recycling: Informal and improper recycling of electronic waste is a significant source of PBDFs, especially in developing countries. iaeg.com

One estimate calculated the potential global annual emissions of PBDFs to be 2,300 kg based on the production and use of commercial PBDE mixtures in 2001. iaeg.com More recent inventories for related compounds, such as PBDEs, indicate that while production has been phased out in many regions, emissions are expected to continue due to the large stock of products still in use and in waste streams. researchgate.net A 2019 study estimated that a total of 6 and 10.5 kilotonnes of ∑₅BDE (BDE-28, 47, 99, 153, 183) and BDE-209, respectively, had been emitted to the atmosphere by 2018. acs.org

Estimated Global Atmospheric Emissions of PBDEs (precursors to PBDFs)

This table presents estimated historical global atmospheric emissions for major PBDE congeners, which are known precursors to PBDFs. Data from a 2019 study.

| PBDE Congener Group | Total Estimated Emissions to Atmosphere by 2018 (kilotonnes) | Primary Emission Sources |

|---|---|---|

| ∑₅BDE (28, 47, 99, 153, 183) | 6 (range: 0.3–13) | In-use stock, production, waste disposal |

| BDE-209 | 10.5 (range: 9–12) | In-use stock, production, waste disposal |

Source: Adapted from Abbasi et al., 2019. acs.org

Ecotoxicological Investigations and Mechanistic Studies in Non Human Biota

Comparative Ecotoxicity with Chlorinated Analogues (PCDD/Fs)

Polybrominated dibenzofurans (PBDFs), including 2,3,4,6,7,8-HxBDF, elicit a toxic response analogous to that of their chlorinated counterparts, the polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). nih.gov This similarity is because both classes of compounds act through the same biological pathway: the activation of the Aryl Hydrocarbon Receptor (AhR). nih.govt3db.ca The potency of these compounds is often compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), using Toxic Equivalency Factors (TEFs). nih.gov

Studies on chlorinated analogues provide a framework for understanding the potential toxicity of 2,3,4,6,7,8-HxBDF. For instance, acute toxicity studies in Sprague-Dawley rats have determined the LD50 (the dose lethal to 50% of the test population) for several 2,3,7,8-substituted PCDDs. The toxicity was found to decrease with increased chlorination. nih.gov

Table 1: Acute Toxicity of Selected Polychlorinated Dibenzo-p-dioxins (PCDDs) in Male Sprague-Dawley Rats

| Compound | LD50 (µg/kg) | Toxic Equivalency Factor (TEF) |

|---|---|---|

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 43 | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin (Penta-CDD) | 206 | 0.2 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin (Hexa-CDD) | 887 | 0.05 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin (Hepta-CDD) | 6325 | 0.007 |

Data sourced from a comparative acute toxicity study. nih.gov

Interestingly, some research indicates that these TEF values may not universally predict toxicity across different strains or toxic endpoints. A study comparing TCDD and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) (HxCDD) in different rat strains found that HxCDD was more potent than TCDD in causing acute mortality in TCDD-resistant rat strains, a finding contrary to what TEF values would predict. nih.gov This suggests that while the TEF system is a useful risk assessment tool, congener-specific toxicities can vary. Given the shared mechanism of action, it is anticipated that 2,3,4,6,7,8-HxBDF possesses significant toxicity, comparable to hexa-chlorinated congeners.

Aryl Hydrocarbon Receptor (AhR) Activation and Binding Mechanisms

The toxic effects of 2,3,4,6,7,8-HxBDF are mediated through its function as a ligand-activated transcription factor. t3db.ca The process begins when the HxBDF molecule binds to the Aryl Hydrocarbon Receptor (AhR), a protein present in the cytosol of cells complexed with chaperone proteins. t3db.canih.gov

This binding event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. nih.gov Inside the nucleus, the AhR forms a heterodimer with another protein, the AhR Nuclear Translocator (ARNT). nih.govnih.gov This newly formed AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. t3db.canih.gov

Binding to DREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as phase I enzymes (e.g., cytochrome P450 1A1 or CYP1A1) and phase II enzymes. t3db.canih.gov While this can be a detoxification pathway, the persistent and potent activation of the AhR by compounds like HxBDF leads to a wide range of adverse effects. wikipedia.org These effects include disruptions in cell cycle regulation, altered immune responses, endocrine disruption, and developmental toxicity. t3db.canih.gov

In Vitro and In Vivo Ecotoxicological Models and Test Systems in Non-Human Species (e.g., Fish, Marine Mammals)

A variety of ecotoxicological models are employed to study the effects of dioxin-like compounds, including 2,3,4,6,7,8-HxBDF. These models are crucial for understanding the mechanisms of toxicity and for risk assessment in wildlife.

In Vitro Models: Cell-based assays are fundamental for screening the potency of these compounds. Primary hepatocyte cultures from various species, such as chicken embryos, are used to measure biochemical responses like enzyme induction. nih.gov Rat hepatoma cell lines (e.g., H-4-II-E) are also a standard model for assessing the induction of enzymes like EROD and Aryl Hydrocarbon Hydroxylase (AHH) and for determining the relative potencies of different congeners. medchemexpress.com These systems allow for controlled studies on the direct cellular and molecular effects of compounds, independent of the complexities of a whole organism. nih.gov

In Vivo Models: Rodent models, particularly rats and mice, are extensively used for systemic toxicity studies. Rats are used to determine acute lethality (LD50) and to observe toxic syndromes like wasting, liver damage, and thymic atrophy. nih.govnih.gov They are also a key model for developmental and reproductive toxicity studies. nih.gov Fish, such as rainbow trout, are important ecotoxicological models for assessing the impacts of these persistent compounds in aquatic environments, including effects on growth, survival, and enzyme induction. nih.gov There is a recognized need for further metabolic studies on emerging brominated flame retardants in various wildlife species to better understand their bioaccumulation and fate. nih.gov

A hallmark biochemical effect of 2,3,4,6,7,8-HxBDF and related compounds is the potent induction of cytochrome P450 enzymes, particularly CYP1A1. t3db.ca The activity of this enzyme is often measured via a substrate conversion assay, such as the ethoxyresorufin-O-deethylase (EROD) assay. EROD activity is a sensitive and widely used biomarker of exposure to AhR agonists in environmental samples and toxicological studies. nih.govnih.gov

Studies on the chlorinated analogue, 2,3,4,6,7,8-Hexachlorodibenzofuran (B196255) (2,3,4,6,7,8-HxCDF), provide specific quantitative data on this endpoint. In H-4-II-E rat hepatoma cells, 2,3,4,6,7,8-HxCDF was shown to be a potent inducer of both AHH and EROD activity. medchemexpress.com

Table 2: In Vitro Enzyme Induction by 2,3,4,6,7,8-Hexachlorodibenzofuran in H-4-II-E Rat Hepatoma Cells

| Endpoint | EC50 (nM) |

|---|---|

| Aryl Hydrocarbon Hydroxylase (AHH) Induction | 0.687 |

| Ethoxyresorufin-O-deethylase (EROD) Induction | 0.575 |

EC50 is the concentration that produces 50% of the maximal response. Data from a study on the effects of PCDF structure on AhR binding and AHH induction. medchemexpress.com

The induction of EROD activity has been demonstrated to be dose-dependent and correlates well with the concentration of the inducing compound in tissues like the liver. nih.govresearchgate.net Beyond single enzyme induction, activation of the AhR by these compounds leads to broad changes in gene expression, affecting pathways involved in cell growth, immune function, and development. nih.govnih.gov

Exposure to 2,3,4,6,7,8-HxBDF and its analogues can lead to severe physiological and developmental consequences in non-human species. The persistent activation of the AhR pathway disrupts normal biological functions, resulting in a characteristic suite of toxic responses. t3db.ca

Common physiological effects observed in animal studies include a wasting syndrome (progressive body weight loss), liver damage (such as necrosis or fatty liver), and severe immunotoxicity, characterized by thymic atrophy and depletion of lymphocytes. t3db.canih.govcaymanchem.com

Developmental toxicity is a particularly sensitive endpoint. Studies on the structurally similar 2,3,4,7,8-pentachlorodibenzofuran (B44125) (4-PeCDF) in Fischer 344 rats demonstrated its potential to cause embryo-fetal mortality and teratogenic effects. nih.gov Exposure during gestation resulted in a dose-dependent decrease in fetal weight and, at higher doses, induced cleft palate in surviving fetuses. nih.gov AhR activation is known to interfere with the development of multiple organ systems, and agents that interact with this receptor are recognized as potent developmental toxicants. nih.gov

Bioaccumulation and Biotransformation Dynamics in Environmental Food Webs

As persistent organic pollutants (POPs), polybrominated and polychlorinated dibenzofurans exhibit a high potential for bioaccumulation in environmental food webs. nih.gov Their chemical stability and lipophilicity (tendency to dissolve in fats) cause them to be readily absorbed by organisms from their environment and diet, while being resistant to metabolic breakdown and excretion. ca.gov

Once in an organism, these compounds partition into fatty tissues, leading to concentrations within the organism that can be many times higher than in the surrounding environment (water, sediment, or soil). This process is known as bioaccumulation. ca.gov As these compounds are transferred up the food chain from prey to predator, their concentration can increase at each successive trophic level, a phenomenon called biomagnification.

Biotransformation of these compounds in animals does occur, though often slowly. The primary metabolic pathways include reductive debromination (or dechlorination) and phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes. researchgate.net However, for many highly brominated compounds, metabolic transformation is limited, contributing to their long biological half-lives and persistence in tissues. nih.govnih.gov

The tendency of a chemical to accumulate in an organism is quantified using metrics such as the Bioaccumulation Factor (BAF), Bioconcentration Factor (BCF), and Biota-Sediment Accumulation Factor (BSAF). These factors relate the concentration of a chemical in an organism to its concentration in the water, food, or sediment. ca.govfrontiersin.orgepa.gov

Data for specific congeners show that bioaccumulation potential is high for 2,3,7,8-substituted compounds. For example, studies on the chlorinated analogue 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin have yielded log BCF values in fish ranging from 2.71 to 4.28. epa.gov

Table 3: Laboratory-Derived Log Bioconcentration Factors (BCFs) for 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin in Fish

| Species | Log BCF |

|---|---|

| Fathead Minnow (Pimephales promelas) | 2.71 |

| Rainbow Trout (Oncorhynchus mykiss) | 3.15 |

| Goldfish (Carassius auratus) | 4.28 |

Data from a bioaccumulation summary by the U.S. EPA. epa.gov

Studies in marmoset monkeys have shown that the biological half-life of these compounds tends to increase with the degree of halogenation. nih.gov In the same study, the congener 2,3,4,6,7,8-Hexachlorodibenzofuran (H6CDF) showed a particularly high affinity for the liver, with 74.1% of the administered dose found in the whole liver and a liver-to-adipose tissue concentration ratio greater than 10, indicating significant bioaccumulation. nih.gov Given the structural similarities and shared physicochemical properties, 2,3,4,6,7,8-HxBDF is expected to have a similarly high bioaccumulation potential, making it a significant concern for wildlife, particularly top predators in aquatic and terrestrial food webs.

Metabolic Pathways and Debromination Processes

The metabolic fate of 2,3,4,6,7,8-Hexabromodibenzofuran (2,3,4,6,7,8-HxBDF) in non-human biota is a critical area of research, as biotransformation processes can significantly influence its toxicity, persistence, and bioaccumulation potential. While specific studies on the metabolic pathways of this particular congener are limited, research on related polybrominated dibenzofurans (PBDFs) and their chlorinated analogs (PCDFs) provides insights into the likely biotransformation routes.

Metabolism of these compounds generally proceeds through two main phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) on the molecule. nih.gov These reactions can lead to the detoxification of the compound, but in some cases, can also result in the formation of more toxic metabolites. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or glutathione, to increase their water solubility and facilitate their excretion from the body. nih.gov

Debromination, the removal of bromine atoms from the molecule, is a key metabolic process for PBDFs. This process can occur through reductive debromination under anaerobic conditions, often mediated by microbial communities in sediments and the gut of organisms. Aerobic debromination can also occur, typically initiated by CYP-mediated oxidation. The position of the bromine atoms on the dibenzofuran (B1670420) ring structure significantly influences the susceptibility of a congener to metabolic attack.

In a study on pilot whales, the furan (B31954) congeners were predominant among the PBDD/Fs, with 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) being the most abundant congener found in half of the analyzed individuals. gov.scot The differing relative abundances of various congeners between samples suggest that metabolic processes, alongside selective uptake and exposure, play a role in the PBDD/F profiles observed in these marine mammals. gov.scot The lack of a relationship between PBDD/F and polybrominated diphenyl ether (PBDE) concentrations in the whales points to potential differences in their metabolism or exposure pathways. gov.scot

Research on the metabolism of other persistent halogenated aromatic hydrocarbons (PHAHs) in various animal models provides further clues. For instance, studies on rats with different pentachlorodibenzofurans have shown that these compounds are metabolized to phenolic derivatives through aromatic hydroxylation or hydrolytic dechlorination. gov.scot Cleavage of the ether bond has also been observed. gov.scot The efficiency of biotransformation varies between isomers. gov.scot

While direct evidence for the specific metabolites of 2,3,4,6,7,8-HxBDF in non-human biota is scarce, it is hypothesized that similar pathways, including hydroxylation and debromination, would be involved. The resulting metabolites, such as hydroxylated PBDFs, may have different toxicological properties than the parent compound.

Table 1: Potential Metabolic Pathways for this compound in Non-Human Biota (Hypothesized based on related compounds)

| Metabolic Pathway | Description | Mediating Enzymes/Conditions | Potential Products |

| Reductive Debromination | Removal of bromine atoms and replacement with hydrogen. | Anaerobic microorganisms | Lower brominated dibenzofurans |

| Oxidative Debromination | Hydroxylation of the aromatic ring followed by elimination of a bromine atom. | Cytochrome P450 monooxygenases | Brominated-hydroxylated dibenzofurans |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 monooxygenases | Monohydroxy- and dihydroxy-HxBDF |

| Ether Bond Cleavage | Breaking of the ether linkage in the dibenzofuran structure. | Cytochrome P450 monooxygenases | Brominated diphenyl ether derivatives |

| Conjugation (Phase II) | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate, glutathione). | Transferase enzymes | Water-soluble conjugates for excretion |

This table is illustrative and based on metabolic pathways observed for other related halogenated compounds, as direct metabolic studies on 2,3,4,6,7,8-HxBDF in non-human biota are limited.

Ecological Risk Assessment Frameworks and Environmental Significance

The environmental significance of 2,3,4,6,7,8-HxBDF is intrinsically linked to its potential to cause adverse effects in ecological receptors. Ecological Risk Assessments (ERAs) provide a structured framework to evaluate these risks. nih.govepa.govresearchgate.netepa.gov For dioxin-like compounds such as PBDFs, the ERA process typically involves several key steps: problem formulation, exposure assessment, effects assessment, and risk characterization. researchgate.net

Problem Formulation: This initial step identifies the stressors (in this case, 2,3,4,6,7,8-HxBDF), the receptors of concern (e.g., fish, birds, mammals), the ecological endpoints to be protected (e.g., survival, growth, reproduction), and the conceptual model illustrating the pathways through which receptors might be exposed. Given that PBDD/Fs are recognized as environmental pollutants, their presence in various environmental matrices warrants an assessment of their potential ecological impact. nih.gov

Exposure Assessment: This phase quantifies the contact of ecological receptors with the contaminant. For 2,3,4,6,7,8-HxBDF, exposure can occur through various pathways, including ingestion of contaminated food, water, and sediment. Its lipophilic nature means it can bioaccumulate in fatty tissues of organisms and biomagnify up the food chain.

Effects Assessment (Hazard Identification): This step evaluates the potential for the contaminant to cause adverse effects. For dioxin-like compounds, the primary mechanism of toxicity is the activation of the aryl hydrocarbon receptor (AhR). mdpi.com Binding to the AhR can lead to a cascade of downstream effects, including altered gene expression, enzyme induction, reproductive and developmental toxicity, and immunotoxicity. The toxicity of different PBDD/F congeners is often expressed relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), using Toxic Equivalency Factors (TEFs). epa.gov While TEFs have been developed for some PBDFs, data for many congeners, including 2,3,4,6,7,8-HxBDF, are often limited or based on those of their chlorinated analogues.

Risk Characterization: This final step integrates the exposure and effects assessments to estimate the likelihood of adverse ecological effects. This is often done by comparing estimated exposure levels to established toxicity reference values (TRVs). If the exposure level exceeds the TRV, a potential risk is identified, which may warrant further investigation or risk management actions. A screening-level ERA for PCDD/Fs in the Venice Lagoon, for example, indicated that adverse effects to wildlife were possible and warranted a more comprehensive assessment. nih.gov

The environmental significance of 2,3,4,6,7,8-HxBDF is underscored by its persistence in the environment, its potential for long-range transport, and its ability to bioaccumulate and biomagnify. Like other PBDD/Fs, it is often found in complex mixtures with other persistent organic pollutants, which can lead to additive or synergistic toxic effects. The omission of PBDD/Fs from routine monitoring programs and the underestimation of their toxicity due to a lack of specific TEFs can result in a significant underestimation of the cumulative risk posed by dioxin-like compounds in the environment. nih.gov

Table 2: Key Components of an Ecological Risk Assessment for this compound

| ERA Component | Key Considerations for 2,3,4,6,7,8-HxBDF |

| Problem Formulation | - Stressor: 2,3,4,6,7,8-HxBDF and other co-occurring PBDD/Fs.- Receptors: Aquatic organisms (fish, invertebrates), piscivorous birds and mammals.- Endpoints: Survival, growth, reproduction, AhR-mediated effects. |

| Exposure Assessment | - Pathways: Ingestion of contaminated sediment and prey, direct uptake from water.- Properties: High lipophilicity leading to bioaccumulation and biomagnification. |

| Effects Assessment | - Mechanism: Activation of the Aryl Hydrocarbon Receptor (AhR).- Toxicity: Dioxin-like toxicity, potential for reproductive and developmental effects.- TEFs: Often inferred from chlorinated analogues due to lack of specific data. |

| Risk Characterization | - Comparison: Exposure levels in biota tissues compared to Toxicity Reference Values (TRVs).- Uncertainty: High uncertainty often exists due to limited data on exposure and toxicity of this specific congener. |

Environmental Fate, Transformation, and Degradation Processes of 2,3,4,6,7,8 Hexabromodibenzofuran

Photodegradation Mechanisms and Environmental Half-lives

Photodegradation, the breakdown of compounds by light, is a potential environmental degradation pathway for many persistent organic pollutants. For polybrominated dibenzofurans (PBDFs), photolysis can occur, although the rates are highly dependent on the environmental medium and the presence of other substances that can act as photosensitizers. nih.govresearchgate.net

Table 1: Factors Influencing Photodegradation of Polybrominated Compounds

| Factor | Effect on Photodegradation | Reference |

| Light Intensity | Higher intensity generally increases degradation rates. | dntb.gov.ua |

| pH | Can influence degradation rates in soil suspensions. | dntb.gov.ua |

| Environmental Matrix | The presence of organic matter and other substances can inhibit or enhance photolysis. | nih.govdntb.gov.ua |

| Degree of Bromination | Higher bromination can lead to increased photoreactivity. | researchgate.net |

This table provides a general overview of factors affecting photodegradation of polybrominated compounds due to the lack of specific data for 2,3,4,6,7,8-HxBDF.

Thermal Degradation and Stability in Environmental Matrices

High temperatures, such as those found in municipal solid waste incinerators, are a known source of PBDD/Fs, including hexabromodibenzofurans. researchgate.netnih.gov These compounds can be formed during the thermal degradation of brominated flame retardants. nih.gov Conversely, thermal treatment can also be a method for their destruction. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil have shown that temperatures of 280°C, particularly in the presence of nanoscale zerovalent iron (nZVI), can lead to significant degradation. nih.gov Another study on PCDD/Fs in filter ash from municipal solid waste incinerators demonstrated a 99% reduction in concentration after treatment at 500°C for 480 minutes under low oxygen conditions.

While these studies on chlorinated analogs provide insights into potential degradation conditions, specific data on the thermal stability and degradation of 2,3,4,6,7,8-HxBDF in environmental matrices like soil and sediment under typical environmental temperatures are scarce. The formation of these compounds during high-temperature events suggests a significant degree of thermal stability.

Table 2: Thermal Degradation of Dioxin-like Compounds in Different Matrices

| Compound Class | Matrix | Treatment Conditions | Degradation Efficiency | Reference |

| PCDD/Fs | Soil | 280°C with nZVI | Significant reduction | nih.gov |

| PCDD/Fs | Incinerator Filter Ash | 500°C for 480 min (low oxygen) | 99% reduction |

This table presents data for polychlorinated analogs (PCDD/Fs) as a proxy for the potential thermal behavior of PBDD/Fs like 2,3,4,6,7,8-HxBDF.

Biotic Degradation Pathways (e.g., Microbial, Enzymatic)

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the removal of many organic pollutants from the environment. However, highly halogenated compounds like 2,3,4,6,7,8-HxBDF are generally resistant to microbial attack. researchgate.net

Studies on the biodegradation of dibenzofuran (B1670420) and its lower-chlorinated derivatives have identified bacterial strains, such as Sphingomonas sp., that can initiate degradation through dioxygenase enzymes. ethz.chnih.govnih.gov This process typically involves the angular dioxygenation of the dibenzofuran structure, leading to ring cleavage and further metabolism. ethz.ch However, the presence of multiple bromine atoms on the aromatic rings of 2,3,4,6,7,8-HxBDF is expected to significantly hinder this enzymatic activity. Research on chlorinated dioxins and furans has shown that highly chlorinated congeners are not degraded by bacteria that can break down less chlorinated forms. researchgate.net

There is currently a lack of specific information on microbial or enzymatic degradation pathways for 2,3,4,6,7,8-HxBDF. The general consensus is that such highly brominated compounds are recalcitrant to biodegradation under most environmental conditions.

Sorption and Leaching Behavior in Soil and Sediment

The fate and transport of 2,3,4,6,7,8-HxBDF in the environment are strongly influenced by its tendency to sorb to soil and sediment particles. Sorption is the process by which a chemical binds to a solid phase, which in turn affects its mobility and bioavailability. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). chemsafetypro.comecetoc.org

Due to its high lipophilicity (fat-loving nature), 2,3,4,6,7,8-HxBDF is expected to have a very high affinity for organic matter in soil and sediment. This strong sorption would result in high Koc and Kd values, indicating low mobility. chemsafetypro.com Consequently, the compound is not expected to leach significantly through the soil profile into groundwater. Instead, it is likely to remain in the upper soil layers or be transported with eroded sediment particles.

While specific experimentally determined Koc or Kd values for 2,3,4,6,7,8-HxBDF are not available in the literature, studies on other persistent organic pollutants with similar structures and properties confirm that high sorption to soil and sediment is a key characteristic. chemsafetypro.comecetoc.org The leaching potential of such compounds is generally considered low. nih.govpsu.edu

Table 3: General Principles of Sorption and Leaching for Hydrophobic Organic Compounds

| Parameter | Description | Implication for 2,3,4,6,7,8-HxBDF (Expected) | Reference |

| Koc (Organic Carbon-Water Partitioning Coefficient) | Measures the tendency of a chemical to bind to organic carbon in soil/sediment. | High value, indicating strong binding. | chemsafetypro.com |

| Kd (Soil-Water Distribution Coefficient) | Measures the ratio of a chemical's concentration in the solid phase to the aqueous phase. | High value, indicating low concentration in the water phase. | ecetoc.org |

| Leaching Potential | The likelihood of a chemical to move through the soil profile with water. | Low, due to strong sorption. | nih.gov |

This table outlines the expected behavior of 2,3,4,6,7,8-HxBDF based on the properties of similar compounds.

Environmental Persistence and Mobility Assessment

The combination of resistance to degradation and strong sorption to soil and sediment results in the high environmental persistence of 2,3,4,6,7,8-HxBDF. Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by physical, chemical, or biological processes. pops.int

The molecular structure of 2,3,4,6,7,8-HxBDF, with its stable aromatic rings and multiple carbon-bromine bonds, contributes to its recalcitrance. As discussed in the previous sections, the rates of photodegradation, thermal degradation under typical environmental conditions, and biotic degradation are expected to be very slow.

The mobility of 2,3,4,6,7,8-HxBDF in the environment is low. ontosight.ai Its strong binding to soil and sediment particles limits its movement in the dissolved phase. The primary mode of transport for this compound is expected to be through the movement of contaminated soil and sediment particles by wind and water erosion. This can lead to the long-range environmental transport of the compound, far from its original sources of emission. pops.int The high persistence and low mobility in the soil column, coupled with the potential for transport on particles, classify 2,3,4,6,7,8-HxBDF as a persistent organic pollutant of significant environmental concern. ontosight.ainih.gov

Research Gaps and Future Directions in 2,3,4,6,7,8 Hexabromodibenzofuran and Pbdf Research

Development of Advanced Analytical Techniques for Low-Level Detection and Emerging Congeners

The accurate quantification of 2,3,4,6,7,8-HxBDF and other PBDFs, especially at the low concentrations typically found in environmental and biological samples, presents a significant analytical challenge. researchgate.net Current methods, often adapted from those used for their chlorinated analogs (PCDD/Fs), face difficulties due to the thermal instability and photolytic degradation of PBDFs. researchgate.net Furthermore, the presence of a large number of congeners and potential interference from other brominated compounds like polybrominated diphenyl ethers (PBDEs) complicates analysis. researchgate.net

Future research should focus on developing more robust and sensitive analytical methods. This includes:

Improving chromatographic separation: Optimizing gas chromatography (GC) columns and conditions is crucial for separating the numerous PBDF congeners, which is essential for congener-specific toxicity assessment. researchgate.net

Enhancing detection systems: While high-resolution mass spectrometry (HRMS) is the current standard, exploring novel detection technologies could lead to lower detection limits and increased selectivity. nih.gov

Developing methods for emerging congeners: As new PBDF congeners and mixed halogenated (brominated/chlorinated) dibenzofurans are identified, new analytical standards and methods will be needed for their quantification. iaeg.com

Miniaturization and automation: The development of miniaturized and automated sample preparation and analysis techniques could increase sample throughput and reduce costs, allowing for more extensive monitoring. core.ac.uk

Recent advancements in analytical instrumentation, such as the wider use of liquid chromatography-mass spectrometry (LC/MS), show promise for analyzing emerging contaminants. core.ac.uk Additionally, passive sampling techniques, like semi-permeable membrane devices, are being refined for the detection of various contaminants at low concentrations in aquatic environments. core.ac.uk

Elucidation of Novel Formation Pathways and Unidentified Sources

While it is known that 2,3,4,6,7,8-HxBDF and other PBDFs are not intentionally produced, their formation as unintentional byproducts is a key area of ongoing research. iaeg.com The primary sources are believed to be the thermal degradation of brominated flame retardants (BFRs), particularly PBDEs, and their formation during industrial thermal processes and waste incineration. researchgate.netenvironment-agency.gov.uk However, the congener profiles of PBDFs in the environment often differ from those of known sources, suggesting that there are still unidentified formation pathways and sources. researchgate.net

Future research should aim to:

Investigate precursor-to-PBDF conversion: Further studies are needed to understand the specific conditions (e.g., temperature, presence of catalysts) that lead to the formation of different PBDF congeners from various BFRs. diva-portal.org

Identify new sources: Research should explore other potential sources, such as the recycling of electronic waste and the combustion of biomass in the presence of bromine. diva-portal.org

Uncover novel formation mechanisms: The possibility of photochemical or microbial formation of PBDFs from BFRs in the environment requires further investigation. diva-portal.org For instance, photolytic degradation of PBDEs in plastics exposed to UV radiation is a known source of PBDFs. diva-portal.org

Understanding all formation pathways is critical for developing effective strategies to control and reduce the environmental release of these toxic compounds. researchgate.net

Comprehensive Modeling of Environmental Transport and Fate on Global Scales

Due to their persistence, 2,3,4,6,7,8-HxBDF and other PBDFs can undergo long-range environmental transport, leading to their presence in remote ecosystems far from their original sources. defra.gov.uk Modeling the global transport and fate of these compounds is essential for understanding their distribution and predicting future environmental concentrations. nih.govup.pt

Key aspects for future modeling efforts include:

Refining model parameters: More accurate data on the physicochemical properties of individual PBDF congeners, such as their vapor pressure, water solubility, and partition coefficients, are needed to improve the accuracy of environmental fate models. epa.gov

Incorporating multimedia transport: Models need to comprehensively simulate the movement of PBDFs between different environmental compartments, including air, water, soil, and biota. epa.govresearchgate.net

Validating models with field data: Model predictions should be continuously validated and refined using data from global monitoring programs. nih.gov

Predicting the impact of climate change: Research should investigate how climate change may affect the environmental transport and fate of PBDFs, for example, through changes in temperature, precipitation, and ocean currents. researchgate.net

Advanced models like the GloboPOP and TRIM.FaTE are being used to simulate the long-range transport of other persistent organic pollutants and can be adapted for PBDFs. nih.govepa.gov These models can help to test hypotheses about transport pathways and identify key uncertainties for future research. diva-portal.org

Deeper Understanding of Congener-Specific Ecotoxicological Mechanisms in Diverse Non-Human Species

The toxicity of PBDFs is known to be congener-specific, with some congeners exhibiting dioxin-like toxicity through their interaction with the aryl hydrocarbon receptor (AhR). nih.govt3db.ca However, there is a significant lack of data on the ecotoxicological effects of most PBDF congeners, including 2,3,4,6,7,8-HxBDF, in a wide range of non-human species. nih.govnih.gov

Future research in this area should focus on:

Characterizing the toxicity of individual congeners: More studies are needed to determine the relative potencies of different PBDF congeners in various species, including fish, birds, and mammals. nih.gov

Investigating non-AhR mediated toxicity: Research should explore whether PBDFs can cause adverse effects through mechanisms other than AhR activation.

Assessing the effects of mixtures: Since organisms in the environment are exposed to complex mixtures of PBDFs and other pollutants, it is crucial to study the combined effects of these mixtures.

Identifying sensitive species and life stages: Research should identify the species and life stages that are most vulnerable to the toxic effects of PBDFs. nih.gov

Studies on aquatic organisms are particularly important, as these environments often act as sinks for persistent organic pollutants. nih.govwolkersdorfer.info Understanding the ecotoxicological mechanisms of PBDFs is essential for conducting accurate environmental risk assessments. researchgate.net

Integration of PBDF Research into Broader Persistent Organic Pollutant Frameworks and Policy Development

The ultimate goal of research on 2,3,4,6,7,8-HxBDF and other PBDFs is to inform and support effective environmental policies to protect human health and the environment. researchgate.net This requires the integration of scientific findings into broader frameworks for managing persistent organic pollutants (POPs).

Key steps in this process include:

Inclusion in international agreements: The scientific community should continue to provide the necessary data and risk assessments to support the inclusion of additional PBDFs in international treaties such as the Stockholm Convention on Persistent Organic Pollutants. iaeg.com

Development of toxicity equivalency factors (TEFs): For congener-specific risk assessment, it is crucial to develop and refine TEFs for PBDFs, which relate the toxicity of individual congeners to that of the most potent dioxin, 2,3,7,8-TCDD. nih.gov

Establishing environmental quality standards: Based on ecotoxicological data, environmental quality standards for PBDFs in different media (e.g., water, sediment, biota) should be established.

Communicating research to policymakers and the public: Researchers have a responsibility to effectively communicate their findings to policymakers, regulatory agencies, and the public to raise awareness and promote informed decision-making. researchgate.net

The ongoing evaluation of brominated analogues of dioxin-like compounds for inclusion in the World Health Organization's TEF scheme is a positive step in this direction. nih.gov

Q & A

Q. How should researchers address discrepancies in regulatory limits for HxBDF across regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.